molecular formula C12H11BrN4O3 B6052811 4-bromo-N-(2,3-dimethylphenyl)-3-nitro-1H-pyrazole-5-carboxamide

4-bromo-N-(2,3-dimethylphenyl)-3-nitro-1H-pyrazole-5-carboxamide

Cat. No.: B6052811
M. Wt: 339.14 g/mol
InChI Key: GMZBMDOUZLUAMY-UHFFFAOYSA-N
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Description

4-bromo-N-(2,3-dimethylphenyl)-3-nitro-1H-pyrazole-5-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 4-bromo-N-(2,3-dimethylphenyl)-3-nitro-1H-pyrazole-5-carboxamide involves the inhibition of specific enzymes and pathways that are involved in the pathogenesis of various diseases. For example, it has been shown to inhibit the activity of matrix metalloproteinases (MMPs) that play a crucial role in cancer cell invasion and metastasis.
Biochemical and Physiological Effects:
The compound has been shown to exhibit anti-inflammatory, antibacterial, and anticancer activities. It has also been found to have a low toxicity profile, making it a promising drug candidate for further development.

Advantages and Limitations for Lab Experiments

The advantages of using 4-bromo-N-(2,3-dimethylphenyl)-3-nitro-1H-pyrazole-5-carboxamide in lab experiments include its high potency, low toxicity, and ease of synthesis. However, its limitations include its limited solubility in water and the need for further optimization of its pharmacokinetic properties.

Future Directions

There are several future directions for the research and development of 4-bromo-N-(2,3-dimethylphenyl)-3-nitro-1H-pyrazole-5-carboxamide. These include the optimization of its pharmacokinetic properties, the development of novel analogs with improved activity and selectivity, and the exploration of its potential applications in other fields such as materials science and agrochemicals.
In conclusion, this compound is a promising chemical compound with potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research and development of this compound could lead to the discovery of new drugs and materials with unique properties.

Synthesis Methods

The synthesis of 4-bromo-N-(2,3-dimethylphenyl)-3-nitro-1H-pyrazole-5-carboxamide involves the reaction of 4-bromo-3-nitropyrazole with 2,3-dimethylphenyl isocyanate in the presence of a suitable catalyst. The resulting product is then subjected to further purification steps to obtain the final compound in high yield and purity.

Scientific Research Applications

The compound has shown potential applications in medicinal chemistry as a promising drug candidate for the treatment of various diseases such as cancer, inflammation, and bacterial infections. It has also been studied for its use as an agrochemical for crop protection and as a building block for the synthesis of materials with unique properties.

Properties

IUPAC Name

4-bromo-N-(2,3-dimethylphenyl)-5-nitro-1H-pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN4O3/c1-6-4-3-5-8(7(6)2)14-12(18)10-9(13)11(16-15-10)17(19)20/h3-5H,1-2H3,(H,14,18)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMZBMDOUZLUAMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C2=NNC(=C2Br)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

44.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24796550
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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